molecular formula C21H13F3N2O3 B2616439 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922108-62-1

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2616439
CAS RN: 922108-62-1
M. Wt: 398.341
InChI Key: XSPYSJOWUADMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide” is an organic compound. It’s used as an important organic synthesis intermediate in the field of medicine . It can be used to synthesize different classes of biologically active compounds, such as antibacterial agents, antidepressants, and antitumor drugs .


Synthesis Analysis

The specific synthesis method can vary according to different documents and experimental conditions, but the general steps include the synthesis of starting materials, ring-closing reactions, and organic synthesis steps .

Scientific Research Applications

Biomass-Involved Synthesis Strategies

A study detailed an efficient method for synthesizing novel and diversified benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones and dibenzo[b,f]azepin-10(11H)-ones, highlighting a biomass-involved strategy. This approach underlines the importance of sustainable and efficient synthesis methods in developing compounds with potential applications in various domains, including pharmaceuticals and materials science (Zhang et al., 2015).

Catalytic Enantioselective Synthesis

Research has been conducted on the catalytic enantioselective synthesis involving seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the creation of chiral compounds. Such methodologies are critical for developing pharmaceuticals with specific biological activities and lower side effects, showcasing the importance of stereochemistry in drug design (De Munck et al., 2017).

Asymmetric Synthesis and Biological Applications

Another study explored asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, achieving high enantioselectivities. This research opens pathways for synthesizing optically active compounds with potential applications in drug development and other areas of medicinal chemistry (Ren, Wang, & Liu, 2014).

Novel Synthetic Routes and Drug Development

Furthermore, innovative synthetic routes have been developed for dibenzo[b,f][1,4]oxazepin derivatives, underscoring the compound's versatility and potential in creating new therapeutic agents. These methods facilitate the production of compounds with varied biological activities, highlighting the ongoing need for novel approaches in synthetic organic chemistry to address complex health challenges (Casnati et al., 2018).

Safety and Hazards

Due to the fact that this compound has not been widely studied, its toxicity and safety have not been fully understood. When handling and using the compound, laboratory safety procedures should be followed and appropriate personal protective equipment, such as laboratory gloves and protective glasses, should be used .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)15-6-2-1-5-13(15)19(27)25-12-9-10-17-14(11-12)20(28)26-16-7-3-4-8-18(16)29-17/h1-11H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYSJOWUADMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.